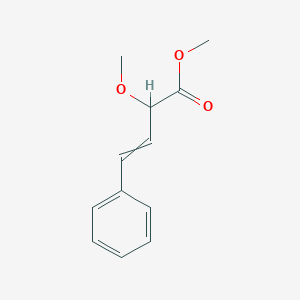
Methyl 2-methoxy-4-phenylbut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methoxy-4-phenylbut-3-enoate is an organic compound with the molecular formula C12H14O3. It is a colorless liquid that is used in various chemical reactions and has applications in scientific research. The compound is known for its unique structure, which includes a methoxy group and a phenyl group attached to a butenoate backbone.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4-phenylbut-3-enoate can be synthesized through several methods. One common approach involves the reaction of methanol with methyl acrylate in the presence of an acidic catalyst. The reaction is typically carried out at room temperature, resulting in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize methanol and methyl acrylate as starting materials, with acidic catalysts to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 2-methoxy-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the reagents used.
科学的研究の応用
Methyl 2-methoxy-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the development of new drugs.
作用機序
The mechanism of action of methyl 2-methoxy-4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme MenB in the bacterial menaquinone biosynthesis pathway. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), which disrupts the biosynthesis of menaquinone, a vital component for bacterial respiration .
類似化合物との比較
Similar Compounds
Methyl 4-oxo-4-phenylbut-2-enoate: Similar in structure but with a ketone group instead of a methoxy group.
Methyl 3-methoxyacrylate: Contains a methoxy group but lacks the phenyl group.
Methyl 4-phenyl-2-diazo-3-butenoate: Contains a diazo group, making it useful in different types of chemical reactions.
Uniqueness
Methyl 2-methoxy-4-phenylbut-3-enoate is unique due to its combination of a methoxy group and a phenyl group on a butenoate backbone. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
841202-02-6 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
methyl 2-methoxy-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H14O3/c1-14-11(12(13)15-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
InChIキー |
VJHBYASCVNYXEE-UHFFFAOYSA-N |
正規SMILES |
COC(C=CC1=CC=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



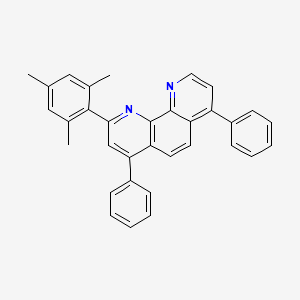
![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)
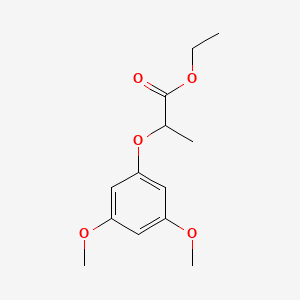
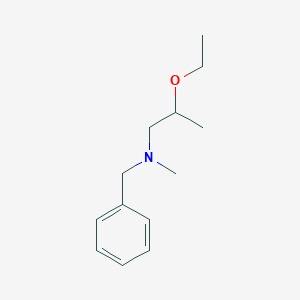
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)
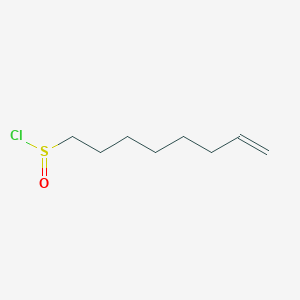
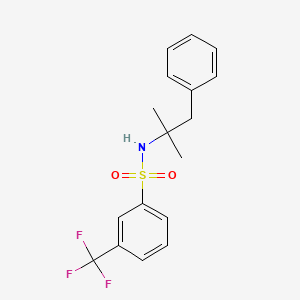
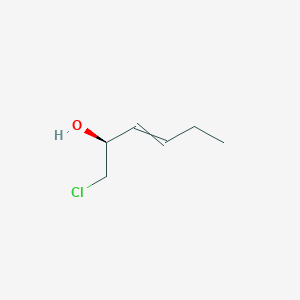
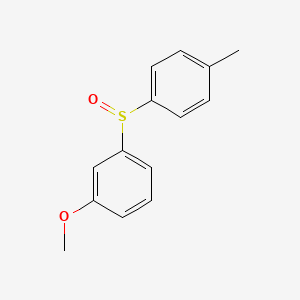
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)
![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
